5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position on the pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 5th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 5th position.
Oxidation Reactions: Oxidized derivatives such as pyridine N-oxides.
Reduction Reactions: Reduced derivatives with altered electronic properties.
Scientific Research Applications
5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 5th position and the methyl group at the 6th position allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
InChI Key |
MKEUWCRBPOCJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)I |
Origin of Product |
United States |
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